6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolopyrazines. It features a fused structure comprising a pyrrole ring and a pyrazine ring, which contributes to its unique chemical properties and biological activities. This compound is recognized for its potential applications in pharmaceuticals and organic materials, making it a subject of interest in various scientific fields.
The compound's IUPAC name is 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride, with the CAS number 1255099-34-3. It is classified under heterocyclic compounds due to the presence of multiple nitrogen atoms in its structure. Its molecular formula is with a molecular weight of approximately 157.60 g/mol .
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride typically involves several steps:
While detailed industrial production methods are not extensively documented, general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, selecting cost-effective reagents, and ensuring high yield and purity .
The molecular structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride can be represented as follows:
This structure indicates the arrangement of atoms within the compound and highlights the presence of nitrogen atoms that contribute to its reactivity and biological properties .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The mechanism of action for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride is primarily linked to its biological activities. Research indicates that this compound may exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. The exact biochemical pathways are still under investigation but suggest interactions with various cellular targets that could lead to therapeutic effects .
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride has several applications across different fields:
This compound's versatility makes it valuable in both research settings and industrial applications.
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffolds employs diverse multi-step pathways that balance complexity with regioselectivity. A common approach involves pyrrolopyrazine core construction through cyclization reactions, typically starting from functionalized pyridine or pyrazine precursors. Advanced routes incorporate enzymatic resolution for chiral separation when stereoselective synthesis is required, particularly for pharmaceutical intermediates like the zopiclone precursor 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one [6] .
A significant innovation involves surfactant-assisted aqueous reduction that replaces traditional organic solvents. This method treats 6-(5-chloro-2-pyridyl)-5,7-dioxo-6,7-dihydro-5H-pyrrolo-[3,4-b]pyrazine with sodium borohydride in water containing Tween-60 or Tween-80 (0.005–0.01 volume equivalents to substrate mass). The surfactant facilitates substrate dispersion in the aqueous phase, enabling regioselective reduction at the 5-position ketone group under mild conditions (0–5°C). This approach achieves >80% yield while eliminating hazardous organic waste streams associated with dioxane or tetrahydrofuran systems [5].
Table 1: Multi-Step Synthesis Approaches for Pyrrolopyrazine Derivatives
Methodology | Key Features | Yield Range | Advantages |
---|---|---|---|
Enzymatic Resolution | Chiral separation of racemic mixtures | 64–92% | High enantioselectivity |
Organic Solvent Reduction | Borohydride reduction in dioxane/THF | 64.1–92% | Established protocols |
Surfactant-Assisted Aqueous Reduction | NaBH₄ reduction with Tween surfactants in H₂O | >80% | Environmentally friendly, reduced waste |
Halogenation-Cyclization | Sequential halogenation and ring closure | 60–75% | Enables late-stage functionalization |
Cyclization methods for constructing the fused pyrrolopyrazine system have evolved toward catalyst-free processes and tandem reaction sequences. A highly efficient approach employs tandem hydroamination–SNAr sequences under mild, catalyst-free conditions. This method facilitates the assembly of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines and related structures through consecutive N–H addition across unsaturated bonds followed by aromatic nucleophilic substitution. The process delivers products in moderate to high yields (65–92%) while accommodating diverse substituents on the pyrazine ring [7] [9].
Intramolecular cyclization strategies offer complementary routes to the dihydropyrrolopyrazine framework. Key methods include:
These cyclization techniques demonstrate exceptional functional group tolerance and provide access to structurally diverse analogs for biological evaluation. The choice of cyclization strategy significantly impacts the substitution pattern around the pyrrolopyrazine core, enabling selective installation of pharmacophores at the 5-, 6-, or 7-positions [7].
Table 2: Cyclization Strategies for Dihydropyrrolopyrazine Core Assembly
Cyclization Method | Conditions | Key Intermediates | Application Scope |
---|---|---|---|
Tandem Hydroamination-SNAr | Catalyst-free, ambient temperature | Haloaminopyrazines | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines |
Intramolecular Alkyne Cyclization | AuCl₃ catalysis | N-Propargyl pyrazoles | Pyrazolo-pyrrolo-fused systems |
Transition-Metal-Free Cyclization | Thermal activation (80–120°C) | N-Propargyl (pyrrolyl)enaminones | Pyrrolo[1,2-a]pyrazines |
Multicomponent Reaction | One-pot, three components | Ethylenediamine + alkynoates + electrophiles | Highly substituted derivatives |
Late-stage functionalization of the dihydropyrrolopyrazine core extensively employs cross-coupling reactions and condensation chemistry. Suzuki-Miyaura coupling serves as the principal method for introducing aryl and heteroaryl substituents at various positions on the pyrazine ring. This approach is exemplified in the synthesis of advanced intermediates like 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one, where a pyridyl boronic ester couples with halogenated pyrrolopyrazine precursors. Optimized conditions utilize Pd(PPh₃)₄ catalysis in toluene/ethanol mixtures with aqueous K₂CO₃ base, achieving coupling efficiencies >85% [6] [7] .
Nucleophilic aromatic substitution (SNAr) provides additional versatility for functional group installation:
Condensation reactions with carbonyl compounds enable the construction of extended heterocyclic systems. The primary amine group in 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine readily condenses with:
These transformations are crucial for generating analogs with enhanced biological activity profiles, particularly in the development of RIPK1 inhibitors and M4 muscarinic receptor modulators [4] [8].
Table 3: Functionalization Reactions of Pyrrolo[3,4-b]pyrazine Core
Reaction Type | Reagents/Conditions | Products Formed | Typical Yield |
---|---|---|---|
Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 80°C | 6-Aryl/heteroaryl substituted derivatives | 75–92% |
SNAr Displacement | Amines/alcohols/thiols, base, DMF, 60–100°C | 3-Substituted aminopyrazines, ethers, thioethers | 65–88% |
Amine Condensation | Carboxylic acids, EDCI, DCM, rt | Amide derivatives at position 5 or 7 | 70–95% |
Reductive Amination | Aldehydes/ketones, NaBH₃CN, MeOH, rt | Secondary/tertiary amines | 60–85% |
The conversion of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine free bases to hydrochloride salts requires precise pH control and solvent optimization to ensure crystalline stability. Standard salt formation employs ethereal HCl (1.0–3.0 equivalents) in anhydrous ethanol or 2-propanol at 0–5°C. This controlled addition prevents decomposition of the acid-labile pyrrolopyrazine core while promoting crystalline salt precipitation. The resulting hydrochloride salts typically exhibit >99% purity by HPLC and enhanced stability compared to free bases [3] [4].
Counterion selection critically influences physicochemical properties:
Process optimization studies demonstrate that anti-solvent crystallization using tert-butyl methyl ether or diisopropyl ether yields materials with favorable particle size distribution and flow properties. The hydrochloride salt of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine exhibits a melting point of 215–220°C (dec) and high water solubility (>50 mg/mL), making it suitable for formulation development [3] [5].
Table 4: Hydrochloride Salt Optimization Parameters
Parameter | Conditions | Impact on Salt Properties | Optimal Range |
---|---|---|---|
Solvent System | EtOH/IPA with ether anti-solvent | Crystallinity, particle size | Ethanol:ether (1:3 v/v) |
HCl Equivalents | 1.0–3.0 eq | Stoichiometry control, purity | 1.05–1.15 eq |
Temperature | 0–5°C addition, 20–25°C aging | Crystal form, impurity profile | 0°C addition, 25°C aging |
Concentration | 0.1–0.5 g/mL (free base) | Yield, crystal morphology | 0.2–0.3 g/mL |
Counterion Alternatives | Methanesulfonate, p-toluenesulfonate | Solubility modulation, patent considerations | Hydrochloride preferred |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3